Product packaging for Chloromethyl 7-chloroundecanoate(Cat. No.:CAS No. 80418-93-5)

Chloromethyl 7-chloroundecanoate

Cat. No.: B14419691
CAS No.: 80418-93-5
M. Wt: 269.20 g/mol
InChI Key: PDOUDFSWPSGPMS-UHFFFAOYSA-N
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Description

Overview of Halogenated Aliphatic Esters in Modern Organic Chemistry

Halogenated aliphatic esters are characterized by a halogen atom attached to a non-aromatic carbon chain within the ester structure. The presence of the electronegative halogen atom introduces a polar carbon-halogen bond, which can serve as a reactive site for various nucleophilic substitution and elimination reactions. This reactivity makes them valuable intermediates in the synthesis of more complex molecules.

In contemporary organic chemistry, these esters are utilized in a variety of fields. For instance, certain chlorinated fatty acid esters have been investigated for their potential as biofuels and as plasticizers for polymers. Their unique properties, such as altered solubility and stability, make them subjects of interest in materials science and environmental chemistry. The study of their synthesis, reactivity, and potential applications continues to be an active area of research.

Nomenclature and Isomerism of Chloromethyl Chloroundecanoates

The systematic naming of Chloromethyl 7-chloroundecanoate follows IUPAC nomenclature. The "undecanoate" indicates an ester derived from undecanoic acid, a carboxylic acid with an eleven-carbon chain. The "7-chloro" prefix specifies that a chlorine atom is attached to the seventh carbon of this undecanoic acid chain. Finally, "chloromethyl" refers to the ester group, where the oxygen atom of the carboxylate is bonded to a methyl group that is itself substituted with a chlorine atom (-OCH2Cl).

Isomerism is a key feature of chloromethyl chloroundecanoates. The position of the chlorine atom on the undecanoate backbone can vary, leading to a range of positional isomers.

The chemical and physical properties of chloromethyl undecanoate isomers can differ based on the location of the chlorine atom on the fatty acid chain. These differences are often exploited in analytical techniques like gas chromatography (GC) for their separation and identification.

A foundational study in this area was conducted by Haken, Madden, and Korhonen in 1984, where they investigated the gas chromatography of chloromethyl esters of C5 to C12 n-carboxylic acids, including various chlorinated isomers. Their work demonstrated that capillary columns could effectively separate these isomers, with retention times being influenced by the position of the chlorine atom. For instance, the retention indices of different chloromethyl chloroundecanoate isomers would be expected to vary on different GC columns, allowing for their differentiation. While the full text of this specific study is not widely available, its citation in various databases underscores its importance in the field.

Significance of this compound in Chemical Research Paradigms

While this compound itself may not be a widely commercialized compound, its study provides valuable insights into the behavior of halogenated esters.

The study of chlorinated fatty acids and their esters has a history rooted in the analysis of environmental samples and industrial byproducts. Early research often focused on the identification and quantification of these compounds in various matrices. The work by Haken and Korhonen in the 1980s on the gas chromatography of homologous series of esters, including chlorinated derivatives, laid the groundwork for the analytical characterization of these compounds. doi.org Their systematic studies on the retention behavior of these esters on different stationary phases were instrumental in developing methods for their analysis.

The synthesis of chloromethyl esters has also been a subject of historical interest. Various methods have been developed for the chloromethylation of carboxylic acids, often involving reagents like formaldehyde (B43269) and hydrogen chloride, or the use of chloromethyl methyl ether.

Current research involving long-chain chlorinated esters, including those derived from undecanoic acid, is multifaceted. One area of focus is their potential environmental impact. Long-chain chlorinated paraffins (LCCPs), a related class of compounds, have been detected in various environmental compartments, prompting studies on their fate, transport, and potential toxicity. acs.orgnih.gov While the specific toxicological profile of this compound is not extensively documented in publicly available literature, research on related compounds raises questions about the potential for bioaccumulation and long-term environmental effects.

Another research trajectory involves the use of chlorinated fatty acid esters as chemical intermediates and in material science. Their unique properties can be harnessed to create new polymers or modify existing ones. The development of "green" or more environmentally friendly synthesis methods for these compounds is also an active area of investigation, aiming to reduce the use of hazardous reagents and byproducts. marketresearchintellect.com

Furthermore, advanced analytical techniques, such as high-resolution mass spectrometry, are being employed to better characterize and quantify these and other halogenated compounds in complex mixtures. nih.govnih.gov This allows for a more detailed understanding of their presence and behavior in both biological and environmental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22Cl2O2 B14419691 Chloromethyl 7-chloroundecanoate CAS No. 80418-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80418-93-5

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

chloromethyl 7-chloroundecanoate

InChI

InChI=1S/C12H22Cl2O2/c1-2-3-7-11(14)8-5-4-6-9-12(15)16-10-13/h11H,2-10H2,1H3

InChI Key

PDOUDFSWPSGPMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCC(=O)OCCl)Cl

Origin of Product

United States

Advanced Analytical Characterization Techniques for Chloromethyl 7 Chloroundecanoate

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating chloromethyl 7-chloroundecanoate from complex mixtures and for its quantification. Gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The separation of positional isomers of chlorinated fatty acid esters can be challenging but is achievable with the appropriate GC column and temperature programming. For fatty acid methyl esters (FAMEs), polar capillary columns such as those with cyanopropyl stationary phases are often employed to achieve separation of positional and geometric isomers. nih.gov

In the case of this compound, the molecule can be introduced into the GC system, where it is volatilized and separated based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that serves as a chemical fingerprint. The fragmentation pattern of esters often includes a prominent peak corresponding to the acylium ion (R-CO⁺), which for this compound would be C₁₀H₂₀ClCO⁺. libretexts.org The molecular ion peak (M⁺) may also be observed, and its isotopic pattern would reveal the presence of two chlorine atoms.

While specific studies on the isomer resolution of this compound are not abundant in public literature, general methods for chlorinated fatty acids involve derivatization to their methyl esters (ClFAMEs) for improved chromatographic behavior. researchgate.net However, as this compound is already an ester, it can be analyzed directly. The use of a halogen-specific detector (XSD) in conjunction with GC can also be a valuable alternative for selective detection of chlorinated compounds. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Trace Analysis

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a complementary technique to GC-MS, particularly for less volatile compounds or for analyses where derivatization is not desirable. For long-chain halogenated compounds, reversed-phase HPLC is a common approach. The separation is based on the compound's polarity, with a nonpolar stationary phase and a polar mobile phase.

For the analysis of long-chain chlorinated paraffins, which share some structural similarities with this compound, HPLC coupled with high-resolution mass spectrometry (HRMS) has been successfully employed. researchgate.netresearchgate.net Techniques such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are used to ionize the molecules. researchgate.net In the negative ion mode, adducts with chloride ions ([M+Cl]⁻) are often monitored for quantification. chromatographyonline.com This approach offers high sensitivity and selectivity, making it suitable for purity assessment and the detection of trace amounts of the compound in various samples. The use of HRMS allows for the determination of the elemental composition of the detected ions, further confirming the identity of the compound and any impurities.

Application of Kovats Retention Indices for Chromatographic Confirmation

The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, which helps in the identification of compounds by comparing their RI values with those in databases. The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. wikipedia.org This value is less dependent on the specific chromatographic conditions (e.g., column length, flow rate, temperature program) than the absolute retention time.

For this compound, Kovats retention indices have been determined on both non-polar and polar GC columns. These values are crucial for confirming the identity of the compound in a sample by matching the experimental RI with the reference value.

Table 1: Kovats Retention Indices for this compound

Column Type Active Phase Temperature (°C) Kovats RI
Capillary SE-30 (non-polar) 140 1775
Capillary SE-30 (non-polar) 160 1802
Capillary Carbowax 20M (polar) 160 2355
Capillary Carbowax 20M (polar) 180 2374
Capillary Carbowax 20M (polar) 200 2379

Data sourced from the NIST WebBook.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of molecules, providing information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The protons on the carbon adjacent to the ester's carbonyl group (α-protons) typically resonate in the range of 2.0-2.2 ppm. orgchemboulder.com The protons of the chloromethyl group (Cl-CH₂-O) would appear further downfield, likely in the 3.7-4.1 ppm region, due to the deshielding effect of the adjacent oxygen and chlorine atoms. orgchemboulder.com The proton on the carbon bearing the chlorine atom along the undecanoate chain (-CHCl-) would also show a characteristic downfield shift. The remaining methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is typically found in the range of 160-185 ppm. oregonstate.edu The carbon of the chloromethyl group would be significantly deshielded. The carbon atom attached to the chlorine on the undecanoate chain would also have a characteristic chemical shift. For a related compound, chloromethyl 11-chloroundecanoate, the computed ¹³C NMR chemical shifts show the carbonyl carbon at approximately 173 ppm and the chloromethyl carbon at around 67 ppm.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to the types of chemical bonds present.

IR Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, which for an aliphatic ester typically appears in the range of 1737-1750 cm⁻¹. orgchemboulder.com Another characteristic feature is the C-O stretching vibration, which is usually found in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of C-Cl bonds would also give rise to characteristic stretching vibrations, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy can also be used to probe the vibrational modes of the molecule. While the C=O stretch is often weaker in Raman than in IR, the C-C and C-H stretching and bending vibrations of the alkyl chain would be readily observable. The C-Cl stretching modes are also Raman active. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of this compound. The study of halogen-terminated polyynes has shown that the halogen atom can polarize the carbon chain, influencing the IR and Raman activity of certain modes. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the structural elucidation and confirmation of synthetic compounds like this compound. measurlabs.com Unlike nominal mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides highly accurate mass measurements, typically to four or five decimal places. algimed.com This precision is indispensable for determining the elemental composition of a molecule, a critical step in verifying its identity. algimed.com

The core principle of HRMS lies in its ability to distinguish between compounds that may share the same nominal mass but differ in their elemental formulas, due to the phenomenon of mass defect. algimed.com The exact mass of a molecule is the calculated mass based on the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). algimed.com By comparing the experimentally measured accurate mass with the theoretically calculated exact mass, a mass error can be determined. A very low mass error, typically below 5 parts per million (ppm), provides high confidence in the assigned molecular formula. algimed.com

For this compound (Molecular Formula: C₁₂H₂₂Cl₂O₂), the theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes. This calculated value serves as the benchmark against which the experimental data is compared.

The analysis, often performed using techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), begins with the ionization of the target molecule. nih.gov Soft ionization methods such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for molecules of this type, as they tend to generate intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov

Research Findings & Data Interpretation

In a typical HRMS analysis of this compound, the instrument would detect an ion corresponding to the protonated molecule, [C₁₂H₂₂Cl₂O₂ + H]⁺. The high resolving power of the spectrometer allows for the precise measurement of this ion's m/z value.

A crucial confirmatory feature in the mass spectrum of a dichloro-compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. youtube.com For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:

M peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) are a distinctive signature that confirms the presence of two chlorine atoms in the molecule. youtube.com HRMS can resolve and accurately measure both the m/z and the relative abundance of each isotopic peak, providing unambiguous evidence for the elemental composition.

Furthermore, tandem mass spectrometry (HRMS/MS) experiments can be conducted to induce fragmentation of the parent ion. The resulting fragment ions are also measured with high mass accuracy, allowing for the precise determination of their elemental formulas. This fragmentation data provides detailed structural information, helping to confirm the connectivity of the atoms, such as identifying the loss of the chloromethyl group or cleavages along the undecanoate chain. nih.govnih.gov

The data below illustrates the expected results from an HRMS analysis for the confirmation of this compound's molecular formula.

Table 1: HRMS Data for the [M+H]⁺ Ion of this compound

Parameter Value
Molecular Formula C₁₂H₂₂Cl₂O₂
Adduct [M+H]⁺
Theoretical Exact Mass (m/z) 269.0967
Observed Mass (m/z) 269.0962
Mass Error (mDa) 0.5
Mass Error (ppm) 1.86
Isotopic Pattern Confirmed [M]⁺, [M+2]⁺, [M+4]⁺

This table is interactive. Sort columns by clicking headers.

Table 2: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₁₂H₂₂Cl₂O₂
Carbon-12 ¹²C
Hydrogen-1 ¹H
Oxygen-16 ¹⁶O
Chlorine-35 ³⁵Cl
Chlorine-37 ³⁷Cl

This table is interactive. Sort columns by clicking headers.

Theoretical and Computational Investigations of Chloromethyl 7 Chloroundecanoate

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like Chloromethyl 7-chloroundecanoate, with its considerable conformational flexibility and reactive centers, these studies are fundamental.

A molecule's conformation, its spatial arrangement of atoms, is crucial in determining its physical and chemical properties. For a long-chain ester like this compound, numerous conformations exist due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. pressbooks.pub

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table illustrates the kind of data a conformational analysis would yield. The relative energies are hypothetical, based on general principles of steric hindrance in long-chain molecules.

ConformerDihedral Angle (C6-C7-C8-C9)Relative Energy (kcal/mol)Description
Anti180°0.0Most stable, extended chain conformation.
Gauche60°0.9A kink in the alkyl chain introduces some steric strain.
Eclipsed5.0High energy due to steric clash between chain segments.

Note: The data in this table is illustrative and based on general principles of conformational analysis of long-chain alkanes.

The electronic environment within this compound is characterized by the presence of electronegative oxygen and chlorine atoms, which significantly influence the charge distribution and bond polarities. Computational methods can quantify this through population analysis, such as Natural Bond Orbital (NBO) analysis. researchgate.net

These calculations would likely reveal a significant positive charge on the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack. Similarly, the carbon atoms bonded to the chlorine atoms (at the 7-position of the undecanoate chain and in the chloromethyl group) would also exhibit a partial positive charge. The stability of the various bonds can be assessed through parameters like bond order. mdpi.com

Table 2: Predicted Atomic Charges and Bond Orders for Key Atoms in this compound

This table presents hypothetical charge and bond order data that would be expected from a quantum chemical calculation.

Atom/BondPredicted Mulliken Charge (a.u.)Predicted Bond Order
C (carbonyl)+0.651.85 (C=O)
O (carbonyl)-0.551.85 (C=O)
O (ester)-0.451.05 (C-O)
C (alpha to ester)+0.101.00 (C-C)
C7 (with Cl)+0.200.95 (C-Cl)
Cl (on chain)-0.150.95 (C-Cl)
C (chloromethyl)+0.250.98 (C-Cl)
Cl (on methyl)-0.180.98 (C-Cl)

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes from charge distribution and bond stability calculations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.

The hydrolysis of the ester group in this compound is a fundamental reaction. Computational modeling can detail the mechanism of both acid-catalyzed and base-promoted hydrolysis. libretexts.org These calculations typically involve locating the transition state structures for the key steps, such as the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netnih.gov

The calculated activation energies provide a quantitative measure of the reaction rate. For example, the hydrolysis of methyl formate (B1220265) in water has been shown through simulations to have an activation free energy of 23.8 kcal/mol. nih.gov A similar approach for this compound would provide valuable insights into its stability in aqueous environments.

The presence of two chlorine atoms in this compound suggests the possibility of nucleophilic substitution reactions. The chlorine atom on the long alkyl chain and the one in the chloromethyl group will exhibit different reactivities. Computational simulations can model the displacement of these chlorine atoms by various nucleophiles. figshare.com

These simulations would involve calculating the energy profiles for the substitution reactions, likely proceeding through an SN2-type mechanism. The calculations would help in predicting which chlorine atom is more susceptible to displacement and how the reaction rate is influenced by the solvent and the nature of the attacking nucleophile.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for their characterization.

Table 3: Predicted Spectroscopic Data for this compound

This interactive table provides an example of the kind of spectroscopic data that can be predicted computationally, with reference to known ranges for similar functional groups.

Spectroscopic TechniquePredicted Key SignalsReference Range/Value
¹H NMR ~5.7 ppm (s, 2H, -O-CH₂-Cl)Chloromethyl esters show signals in this region. chemicalbook.com
~4.1 ppm (quintet, 1H, -CHCl-)Protons alpha to halogens are typically deshielded.
~2.3 ppm (t, 2H, -CH₂-COO-)Protons alpha to a carbonyl group. modgraph.co.uk
¹³C NMR ~172 ppm (-COO-)Typical for ester carbonyl carbons.
~68 ppm (-O-CH₂-Cl)Carbon of the chloromethyl group.
~60 ppm (-CHCl-)Carbon bearing a chlorine atom.
IR Spectroscopy ~1740 cm⁻¹ (C=O stretch)Characteristic for saturated esters. libretexts.org
~1200-1100 cm⁻¹ (C-O stretch)Ester C-O bond stretching. libretexts.org
~750-650 cm⁻¹ (C-Cl stretch)Typical range for C-Cl stretching vibrations. orgchemboulder.com

Note: The predicted chemical shifts and absorption frequencies are illustrative and based on typical values for the respective functional groups.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. For complex molecules like this compound, which contains a long aliphatic chain and multiple electronegative chlorine atoms, predicting the ¹H and ¹³C NMR spectra can be particularly challenging due to the large number of possible conformations and the subtle electronic effects at play.

The prediction of NMR spectra for chlorinated alkanes and related structures is a computationally intensive task. nih.gov The sheer number of potential isomers in chlorinated paraffin (B1166041) mixtures, for example, makes the prediction for every single isomer computationally expensive. nih.govacs.org Researchers often resort to predicting the spectra for a representative set of isomers to match with experimental data. nih.gov

In the case of this compound, the chemical shifts of the carbon atoms are influenced by their proximity to the chlorine atoms and the ester functional group. The ¹³C NMR spectra of alkanes generally show signals in specific regions depending on the carbon type (methyl, methylene (B1212753), methyne). wikipedia.org The presence of chlorine atoms typically induces a downfield shift (deshielding) of the signals of adjacent carbon and proton nuclei. nih.govacs.orgnih.gov

Table 1: Computed ¹³C NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
C=O 171.7
-CH₂-Cl (ester) 67.3
-CHCl- 61.2
-CH₂- (adjacent to C=O) 34.5
-CH₂- (adjacent to -CHCl-) 32.8
Other -CH₂- 29.3
Other -CH₂- 29.2
Other -CH₂- 29.0
Other -CH₂- 28.8
Other -CH₂- 26.5
Other -CH₂- 25.0
-CH₂-Cl (chain) 45.1

Data sourced from a spectral database computation. spectrabase.com

Vibrational Frequency Predictions (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can help in the assignment of observed spectral bands to specific molecular motions.

For a molecule like this compound, the vibrational spectrum would be characterized by modes associated with the undecanoate backbone and the chloromethyl ester group. Key vibrational modes would include:

C-H stretching vibrations of the methylene groups in the alkyl chain.

The C=O stretching vibration of the ester group, which is typically a strong band in the IR spectrum.

C-O stretching vibrations of the ester.

Vibrations involving the C-Cl bonds.

Computational studies on related molecules, such as functionalized carboxylic acids on surfaces, have utilized methods like Density Functional Theory (DFT) to simulate vibrational spectra. researchgate.net For instance, the analysis of undecylenic acid has shown the characteristic bands associated with the carboxylic acid group and the alkyl chain. researchgate.net Similarly, studies on benzyl (B1604629) alcohol derivatives have assigned vibrational modes using DFT calculations, providing a framework for interpreting the spectra of functionalized organic molecules. theaic.org

While specific theoretical vibrational frequency predictions for this compound are not found in the reviewed literature, a general prediction of the key vibrational bands based on functional group characteristics can be made.

Table 2: Predicted General IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
-CH₂- Symmetric & Asymmetric Stretching 2850 - 2960
C=O (ester) Stretching 1735 - 1750
C-O (ester) Stretching 1150 - 1250

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the intermolecular forces and conformational dynamics that govern the macroscopic properties of substances.

For halogenated compounds, MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov For example, simulations on halogenated organic phosphate (B84403) esters have shown that such forces are the primary drivers for their binding to proteins. nih.gov The introduction of halogen atoms can significantly influence these interactions, sometimes leading to the formation of halogen bonds, which can affect the supramolecular structure. nih.gov

In the context of this compound, MD simulations could be employed to understand how individual molecules interact with each other in the liquid or solid state. Such simulations would likely show the importance of dipole-dipole interactions arising from the polar ester and chloromethyl groups, as well as van der Waals interactions from the long alkyl chain. These interactions would dictate properties like boiling point, viscosity, and solubility.

While no specific MD simulation studies on this compound were identified, the principles from studies on other halogenated esters and long-chain molecules suggest that a combination of polar and non-polar interactions would govern its intermolecular behavior. nih.govnih.gov

Environmental Chemistry and Fate of Chloromethyl 7 Chloroundecanoate

Degradation Pathways in Environmental Matrices

There is currently no specific information available on the degradation of Chloromethyl 7-chloroundecanoate in water, soil, or air.

Hydrolytic Transformations and Kinetic Modeling in Aquatic Systems

No studies detailing the rate and products of hydrolysis for this compound in aquatic environments were found. Kinetic models, which would predict its persistence in water based on factors like pH and temperature, have not been developed for this specific compound.

Photochemical Degradation under Simulated Environmental Conditions

Information regarding the susceptibility of this compound to degradation by sunlight, either through direct photolysis or indirect reaction with photochemically produced reactive species in the atmosphere or water, is not available.

Biotransformation by Microbial Communities in Soil and Water (Aerobic and Anaerobic)

There are no published studies on the biodegradation of this compound. Research into its transformation by microbial communities in soil or water, under either aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions, has not been documented. This includes a lack of information on potential metabolic pathways and the identification of any resulting breakdown products.

Environmental Partitioning Behavior

The likely distribution of this compound in the environment, whether it would tend to adsorb to soil and sediment or volatilize into the air, has not been experimentally determined.

Soil Adsorption and Desorption Characteristics

No data from batch equilibrium or column studies are available to quantify the adsorption and desorption behavior of this compound in different soil types. Therefore, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been determined.

Volatilization Potential from Water and Soil Surfaces

The tendency of this compound to move from water or soil surfaces into the atmosphere has not been studied. Consequently, its Henry's Law constant, a key indicator of volatilization potential, is unknown.

Metabolite Identification and Persistence Assessment

The environmental fate of this compound is governed by its susceptibility to transformation processes that determine its persistence and the nature of its degradation products. A comprehensive assessment involves the characterization of its primary metabolites and an evaluation of its long-term stability in various environmental compartments.

Characterization of Primary Degradation Products

Hydrolysis of the chloromethyl ester group would be a primary abiotic degradation pathway. This reaction would cleave the ester bond, yielding 7-chloroundecanoic acid and formaldehyde (B43269). Formaldehyde is a highly reactive and volatile compound that can be further oxidized to formic acid and ultimately to carbon dioxide.

The carbon-chlorine bonds present in the molecule are generally more resistant to degradation than the ester linkage. However, under specific environmental conditions, particularly through microbial action, dehalogenation can occur. Microorganisms are known to degrade chlorinated alkanes through various enzymatic processes. researchgate.net Reductive dechlorination, where chlorine is removed and replaced by a hydrogen atom, is a common pathway under anaerobic conditions. youtube.com Oxidative dehalogenation can occur in aerobic environments.

Given these potential pathways, the primary degradation products of this compound are likely to include:

7-Chloroundecanoic acid: Formed via the hydrolysis of the ester bond.

Formaldehyde: Also a product of ester hydrolysis.

Undecanoic acid: Resulting from the complete dehalogenation of 7-chloroundecanoic acid.

Hydroxyundecanoic acid: Potentially formed through microbial oxidation of the undecanoic acid backbone.

The following table outlines the potential primary degradation products and the processes leading to their formation.

Potential Degradation ProductFormation Pathway
7-Chloroundecanoic acidHydrolysis
FormaldehydeHydrolysis
Undecanoic acidReductive or Oxidative Dehalogenation
Hydroxyundecanoic acidMicrobial Oxidation

It is important to note that the actual degradation products and their relative abundance would depend on specific environmental conditions such as pH, temperature, and the presence of specific microbial communities. researchgate.net

Long-Term Environmental Stability Studies

Detailed long-term environmental stability studies specifically for this compound are not documented in the available scientific literature. However, the persistence of this compound can be inferred from the general behavior of long-chain haloalkanes and chlorinated hydrocarbons. rroij.comnih.gov

Chlorinated alkanes are known for their environmental persistence due to the strength of the carbon-chlorine bond. nih.gov This stability can lead to their accumulation in the environment and in biological tissues (bioaccumulation). rroij.com The long alkyl chain of undecanoic acid also contributes to the lipophilicity of the molecule, increasing its potential to partition into soil organic matter and sediments, which can further shield it from degradation.

The long-term stability of this compound in the environment will be influenced by a variety of factors:

Microbial Activity: The presence of microorganisms capable of degrading chlorinated compounds is a critical factor. nih.govresearchgate.net The rate of biodegradation can be influenced by the availability of other carbon sources (co-metabolism). nih.gov

Redox Conditions: The degradation pathways and rates can differ significantly between aerobic and anaerobic environments. researchgate.net

Sunlight: Photodegradation, through the action of sunlight, can contribute to the breakdown of some chlorinated compounds, particularly in surface waters. nih.gov

Temperature and pH: These environmental parameters can affect both the rate of abiotic hydrolysis and the activity of degrading microorganisms.

The table below summarizes the key factors that would likely influence the long-term environmental stability of this compound.

FactorInfluence on Stability
Microbial ConsortiaPresence of dehalogenating bacteria can decrease persistence. nih.gov
Oxygen AvailabilityDetermines whether aerobic or anaerobic degradation pathways dominate. researchgate.net
Sunlight ExposureCan lead to photodegradation, reducing stability. nih.gov
Soil/Sediment AdsorptionIncreased adsorption can lead to higher persistence by reducing bioavailability.
TemperatureHigher temperatures generally increase the rate of both abiotic and biotic degradation.

Without specific experimental data, it is presumed that this compound would exhibit significant persistence in the environment, similar to other chlorinated long-chain alkanes.

Methodologies for Environmental Fate Studies

The investigation of the environmental fate of a compound like this compound would employ a range of established methodologies designed to assess its persistence, mobility, and degradation pathways. These studies typically involve a combination of laboratory experiments and field monitoring.

Analytical methods for detecting and quantifying chlorinated compounds in environmental matrices like water, soil, and air are crucial. The primary technique for such analyses is gas chromatography (GC) coupled with a sensitive detector. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the parent compound and its degradation products. nih.gov

Gas Chromatography with Electron Capture Detection (GC-ECD): This detector is highly sensitive to halogenated compounds, making it suitable for trace-level analysis. nih.gov

To study the degradation of this compound, laboratory-based experiments simulating environmental conditions are employed:

Hydrolysis Studies: These experiments measure the rate of abiotic degradation in water at different pH values to determine the half-life of the compound due to hydrolysis.

Biodegradation Studies: These can be conducted under both aerobic and anaerobic conditions using environmental samples (e.g., soil, water, activated sludge) to assess the potential for microbial degradation. The disappearance of the parent compound and the appearance of metabolites are monitored over time. researchgate.net

Photodegradation Studies: These experiments expose the compound to simulated or natural sunlight to evaluate its stability in the presence of light. nih.gov

The following table provides an overview of the common methodologies used in environmental fate studies of chlorinated organic compounds.

Study TypeMethodologyKey Parameters Measured
Analytical Chemistry Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Electron Capture Detector (GC-ECD)Concentration of parent compound and degradation products in environmental samples.
Abiotic Degradation Hydrolysis experiments at varying pH and temperature.Hydrolysis rate constant, half-life.
Biotic Degradation Aerobic and anaerobic biodegradation tests using soil, water, or sludge microcosms.Rate of biodegradation, identification of metabolites, extent of mineralization (CO2 evolution).
Photodegradation Exposure to controlled light sources or natural sunlight.Photodegradation rate constant, half-life.

These methodologies, when applied to this compound, would provide the necessary data to build a comprehensive profile of its environmental behavior and persistence.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Chloromethyl 7-chloroundecanoate?

A factorial design approach is optimal for synthesizing this compound, where variables like reaction temperature, molar ratios of precursors, and catalyst loading are systematically varied to maximize yield and purity. Pre-experimental screening (e.g., one-variable-at-a-time) can identify critical factors, followed by a full factorial design to model interactions between variables. For example, varying chlorination time (12–24 hours) and solvent polarity (dichloromethane vs. chloroform) can reveal nonlinear relationships impacting esterification efficiency .

Q. How should researchers characterize the structural and chemical purity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the ester linkage and chlorine substituent positions.
  • GC-MS or HPLC with UV detection to assess purity (>98%) and identify byproducts like unreacted 7-chloroundecanoic acid.
  • Elemental analysis to validate the chlorine content stoichiometry. Calibrate instruments with certified reference standards and report confidence intervals for quantitative results .

Q. What methodologies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

Conduct accelerated stability testing by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation kinetics via HPLC every 24 hours for 7 days. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include controls (e.g., inert argon atmosphere) to isolate pH-specific degradation pathways. Statistical tools like ANOVA can determine significant differences in half-lives across pH ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound formation?

Perform a systematic review of existing literature to identify methodological disparities (e.g., solvent selection, catalyst type). Replicate conflicting studies under standardized conditions, using kinetic isotope effects (KIEs) or isotopic labeling (e.g., ³⁶Cl) to trace mechanistic pathways. Apply sensitivity analysis to quantify the impact of variables like trace moisture on reaction reproducibility. Meta-analyses can aggregate data to identify consensus mechanisms .

Q. What computational tools are suitable for modeling the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for esterification or hydrolysis. Couple this with COMSOL Multiphysics to simulate mass transfer limitations in batch reactors. Validate models against experimental kinetic data, adjusting parameters like diffusion coefficients iteratively. AI-driven platforms (e.g., TensorFlow) can optimize reaction conditions by training on historical datasets .

Q. How can this compound be integrated into interdisciplinary studies, such as chemical biology or glycobiology?

Functionalize the compound as a substrate for enzyme-catalyzed reactions (e.g., lipase-mediated transesterification). Use fluorescence tagging (e.g., BODIPY derivatives) to track cellular uptake in lipid metabolism studies. Collaborate with computational biologists to map its interaction with membrane proteins via molecular docking simulations. Cross-disciplinary frameworks should align with theoretical models of lipid-protein interactions .

Q. What statistical approaches are recommended for analyzing variability in toxicity assays involving this compound?

Apply mixed-effects models to account for batch-to-batch variability in cell culture assays. Use non-parametric tests (e.g., Kruskal-Wallis) if data violate normality assumptions. For dose-response curves, Bayesian hierarchical modeling improves precision in estimating LD₅₀ values. Report effect sizes with 95% confidence intervals and perform power analysis to justify sample sizes .

Methodological Notes

  • Data Presentation : Tabulate raw and normalized data (e.g., yield vs. temperature) with error margins. Use scatter plots with trendlines for kinetic studies.
  • Theoretical Frameworks : Anchor experiments in reaction engineering principles (e.g., Collision Theory for kinetics) or thermodynamic models (e.g., Gibbs free energy for spontaneity) .
  • Ethical Replication : Share datasets and code repositories to enable independent verification of results, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.